molecular formula C13H18N2O3S B2373757 Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235650-61-9

Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2373757
CAS No.: 1235650-61-9
M. Wt: 282.36
InChI Key: STDFRELVOFBEEZ-UHFFFAOYSA-N
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Description

Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core substituted with a methyl ester group at the 1-position and a thiophene-3-carboxamido methyl moiety at the 4-position. Its molecular structure confers unique electronic and steric properties, influencing solubility, bioavailability, and binding interactions.

Properties

IUPAC Name

methyl 4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-18-13(17)15-5-2-10(3-6-15)8-14-12(16)11-4-7-19-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDFRELVOFBEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Thiophene Carboxamide: This step involves the reaction of thiophene-3-carboxylic acid with an amine to form the corresponding carboxamide.

    Attachment to Piperidine: The carboxamide is then reacted with a piperidine derivative under suitable conditions to form the desired compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds with similar thiophene scaffolds exhibit significant antiviral properties. For instance, studies have identified thiophene derivatives that demonstrate activity against viruses such as the Ebola virus, with some derivatives showing effective micromolar range activity. The presence of the piperidine moiety has been linked to enhanced biological activity, making methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate a candidate for further exploration in antiviral drug development .

Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activity in vitro. Studies have evaluated the minimum inhibitory concentration (MIC) against various pathogens, revealing significant efficacy against strains such as Staphylococcus aureus and Staphylococcus epidermidis. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains .

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Research has explored the synthesis of poly(thiophene) derivatives that incorporate piperidine units, which can lead to materials with improved conductivity and mechanical performance. This application is particularly relevant in the field of organic electronics and sensors.

Pesticidal Activity

Thiophene-containing compounds have been investigated for their pesticidal properties. The structural features of this compound may confer insecticidal or herbicidal activities, making it a candidate for development into agrochemicals aimed at pest management. Preliminary studies suggest that modifications to the thiophene moiety can enhance bioactivity against specific pests .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, including condensation reactions involving thiophene derivatives and piperidine carboxylic acids. Understanding the synthesis pathways allows for the exploration of numerous derivatives that may exhibit enhanced biological activities or novel properties .

Case Studies

Study TitleFocusFindings
Discovery of Novel Thiophene-Arylamide Derivatives as DprE1 InhibitorsAntiviral ActivityIdentified binding interactions crucial for antiviral efficacy; emphasized the role of thiophene moiety in maintaining pharmacodynamic conformation .
Discovery of Thiophene Derivatives as Potent AntiviralsAntiviral ActivityHighlighted the essential role of piperidine in maintaining activity against viral strains; modifications led to enhanced efficacy .
In Vitro Antimicrobial EvaluationAntimicrobial PropertiesDemonstrated significant antimicrobial activity with low MIC values against key pathogens; supports further development into therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring and piperidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate with structurally analogous compounds, focusing on key differences in substituents, physicochemical properties, and biological activity.

Structural Analogues

Compound A : Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Core Structure : Pyrazolo[3,4-d]pyrimidine (kinase inhibitor scaffold) vs. piperidine (flexible heterocycle).
  • Substituents : Thiophene-2-carboxylate ester vs. thiophene-3-carboxamido methyl.
  • Key Differences :
    • Compound A includes a chromen-4-one and fluorinated aryl groups, enhancing π-π stacking and target affinity.
    • The target compound’s piperidine ring may improve membrane permeability compared to Compound A’s rigid pyrazolo-pyrimidine core.
  • Activity : Compound A exhibits kinase inhibitory activity (mass spec: 560.2 [M+1]), while the target compound’s activity remains uncharacterized .
Compound B : 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Substituents : 5-Methylthiophen-2-yl vs. thiophene-3-carboxamido methyl.
  • The absence of a chromenone moiety in the target compound may reduce off-target interactions.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~295 (estimated) 560.2 553.5 (estimated)
Melting Point (°C) Not reported 227–230 Not reported
Key Functional Groups Piperidine, ester, carboxamide Pyrazolo-pyrimidine, chromone Pyrazolo-pyrimidine, chromone
  • Solubility: The target compound’s piperidine and carboxamido groups may enhance aqueous solubility compared to Compound A/B’s lipophilic chromenone systems.
  • Metabolic Stability : The methyl ester in the target compound could act as a prodrug, hydrolyzing to a carboxylic acid in vivo, whereas Compound A/B’s ester groups are less likely to undergo similar metabolism due to steric hindrance .

Biological Activity

Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological effects, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a thiophene carboxamide group and a methyl ester functional group. Its molecular formula is C13H15N2O2SC_{13}H_{15}N_{2}O_{2}S with a molecular weight of approximately 281.36 g/mol. The unique substitution pattern on both the thiophene and piperidine rings contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiophene Carboxamide : Reaction of thiophene-3-carboxylic acid with an amine.
  • Attachment to Piperidine : Reacting the carboxamide with a piperidine derivative.
  • Esterification : Converting the carboxylic acid group to a methyl ester.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit anti-inflammatory effects. For instance, derivatives tested against cyclooxygenase (COX) enzymes showed significant inhibitory activity, which is crucial for reducing inflammation .

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These results suggest that modifications in the structure can lead to varying degrees of biological activity, particularly in inhibiting inflammatory pathways.

Antimicrobial Activity

The compound's structural features may also contribute to antimicrobial properties. Compounds containing nitrogen heterocycles, such as piperidine derivatives, have been associated with antibacterial activity against various pathogens .

Table 2: Antimicrobial Activity Comparison

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
This compoundTBDTBD
Control (Ciprofloxacin)22

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships (SAR) of compounds related to this compound:

  • Anti-inflammatory Studies : Research demonstrated that specific modifications in the thiophene and piperidine rings significantly influenced COX inhibition, suggesting that further optimization could enhance therapeutic efficacy .
  • Antimicrobial Evaluations : Investigations into related compounds have shown promising results against bacterial strains, indicating potential for development as antimicrobial agents .

Q & A

Basic: What are the critical steps and challenges in synthesizing Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between thiophene-3-carboxylic acid derivatives and piperidine precursors, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond .
  • Protection/deprotection strategies for the piperidine nitrogen, such as tert-butyloxycarbonyl (Boc) groups, to prevent unwanted side reactions .
  • Purification via chromatography (e.g., flash column chromatography) or recrystallization to isolate the target compound .

Key challenges include controlling reaction pH/temperature to minimize hydrolysis of the methyl ester or amide bond and ensuring high yields during purification .

Advanced: How can structural modifications (e.g., methyl scanning) optimize the compound’s bioactivity?

Answer:
Systematic modifications, such as methyl scanning on the piperidine or thiophene moieties, can enhance binding affinity or selectivity. For example:

  • Introducing methyl groups at the 4-position of the piperidine ring may sterically hinder non-specific interactions, improving target selectivity .
  • Modifying the thiophene carboxamido linker with bulky substituents can alter pharmacokinetic properties (e.g., BBB penetration) .
  • SAR studies should pair synthetic modifications with assays (e.g., enzyme inhibition, receptor binding) to quantify activity changes. Contradictions in data (e.g., reduced potency despite improved binding) may arise from off-target effects, requiring orthogonal validation (e.g., SPR, ITC) .

Basic: Which analytical methods are essential for characterizing this compound?

Answer:

  • HPLC : To assess purity (>95% is typical for pharmacological studies) and monitor stability under varying pH/temperature conditions .
  • NMR (1H/13C) : To confirm structural integrity, particularly the amide bond (δ ~7–8 ppm for NH) and ester group (δ ~3.6 ppm for OCH3) .
  • Mass Spectrometry (HRMS/ESI-MS) : To verify molecular weight and detect synthetic byproducts .

Advanced: How can researchers resolve discrepancies in spectral data during structural elucidation?

Answer:
Contradictions (e.g., unexpected NMR peaks or HRMS adducts) require:

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Isolation of intermediates : If impurities persist, analyze synthetic intermediates to identify side reactions (e.g., ester hydrolysis or unintended cyclization) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and connectivity, though crystallization may require co-solvents or slow evaporation .

Advanced: What strategies are used to evaluate the compound’s pharmacological potential?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorogenic substrates .
    • Cellular uptake : Use radiolabeled analogs or LC-MS to quantify intracellular concentrations, addressing discrepancies between in vitro and cell-based activity .
  • In silico modeling :
    • Docking studies : Predict binding modes to receptors (e.g., GPCRs) using software like AutoDock or Schrödinger .
    • ADMET profiling : Estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test proxies) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the thiophene ring .
  • Solvent choice : Dissolve in anhydrous DMSO or acetonitrile to avoid ester hydrolysis; confirm stability via periodic HPLC .
  • Light sensitivity : Protect from UV exposure, as the amide bond may degrade under prolonged light .

Advanced: How can researchers address low yield in the final coupling step?

Answer:

  • Optimize coupling conditions : Replace EDC/HOBt with DCC/DMAP for sterically hindered amines .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing reaction kinetics .
  • Byproduct analysis : Use LC-MS to identify competing reactions (e.g., dimerization) and adjust stoichiometry or solvent polarity .

Basic: What safety precautions are required when handling this compound?

Answer:

  • GHS Classification : Likely Category 4 for acute toxicity (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

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